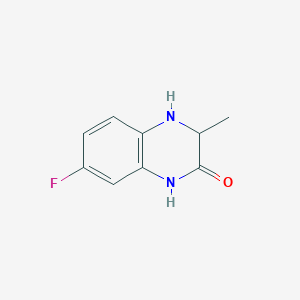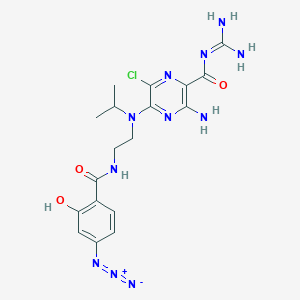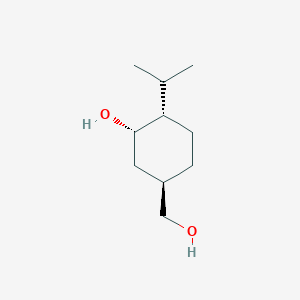
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol, also known as (1R,2S,5R)-menthol, is a natural organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline solid that has a characteristic minty odor and taste. The purpose of
Mecanismo De Acción
The mechanism of action of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is not fully understood, but it is believed to act as a transient receptor potential cation channel subfamily M member 8 (TRPM8) agonist. TRPM8 is a cold-sensitive ion channel that is expressed in sensory neurons and is involved in the detection of cold temperatures and the perception of cold sensations.
Biochemical and Physiological Effects
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, and is therefore used in the treatment of minor aches and pains. It has also been found to have antimicrobial properties, and is therefore used as a preservative in various products. Additionally, it has been found to have a cooling and soothing effect on the skin, and is therefore used in the cosmetic industry as a fragrance and cooling agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol in lab experiments include its availability, low cost, and wide range of applications. However, there are also some limitations to its use, including its potential to cause skin irritation and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further research on its safety and toxicity, particularly with regards to its use in food and cosmetic products.
Métodos De Síntesis
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol can be synthesized through several methods, including the hydrogenation of thymol, the isomerization of pulegone, and the epimerization of menthone. The most common method for the synthesis of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is the hydrogenation of thymol, which involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium or platinum.
Aplicaciones Científicas De Investigación
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been extensively studied for its various properties and applications. In the food industry, it is used as a flavoring agent in products such as chewing gum, candy, and ice cream. In the pharmaceutical industry, it is used as a topical analgesic and anti-inflammatory agent for the treatment of minor aches and pains. In the cosmetic industry, it is used as a fragrance and cooling agent in products such as lotions, shampoos, and soaps.
Propiedades
Número CAS |
155348-04-2 |
|---|---|
Nombre del producto |
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10+/m1/s1 |
Clave InChI |
SYKFBYLBABZJJQ-UTLUCORTSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](C[C@@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
SMILES canónico |
CC(C)C1CCC(CC1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



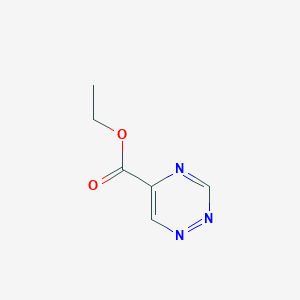
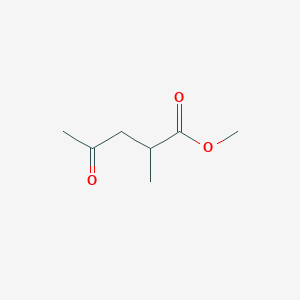

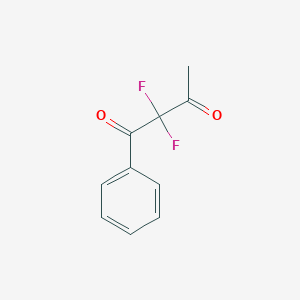
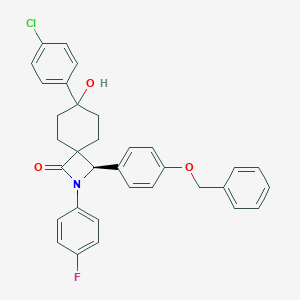
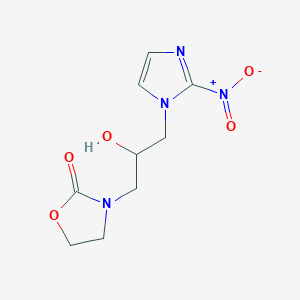
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)



